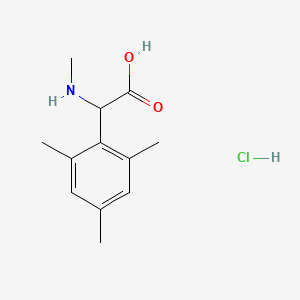
4-クロロ-2-メチル-6-(トリフルオロメチル)アニリン塩酸塩
説明
4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride is a useful research compound. Its molecular formula is C8H8Cl2F3N and its molecular weight is 246.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
製薬用途
「4-クロロ-2-メチル-6-(トリフルオロメチル)アニリン塩酸塩」に存在するトリフルオロメチル基は、多くのFDA承認薬剤に共通の特徴である . この基は、これらの化合物の薬理作用に寄与する . したがって、「4-クロロ-2-メチル-6-(トリフルオロメチル)アニリン塩酸塩」は、新しい医薬品の開発に潜在的に使用できる。
合成ビルディングブロック
“4-クロロ-2-メチル-6-(トリフルオロメチル)アニリン塩酸塩”は、化学反応における合成ビルディングブロックとして機能することができる . つまり、これは新しい化合物の合成において、より複雑な分子を構築するために使用できる。
4-(トリアルキルメチル)アニリンの合成
この化合物は、4-(トリアルキルメチル)アニリンの合成に使用されてきた . これらは、化学研究および産業において様々な用途を持つ有機化合物の一種である。
2-アミノ-5-クロロ3-(トリフルオロメチル)ベンゼンチオールの合成
“4-クロロ-2-メチル-6-(トリフルオロメチル)アニリン塩酸塩”は、2-アミノ-5-クロロ3-(トリフルオロメチル)ベンゼンチオールの合成に使用されてきた . これは、化学研究において様々な用途を持つ可能性のある別の有機化合物である。
生化学分析
Biochemical Properties
4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways .
Cellular Effects
The effects of 4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. This inhibition can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its efficacy and toxicity. Long-term effects on cellular function have also been observed, with some studies reporting alterations in cell viability and function after prolonged exposure .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxic effects at high doses include liver and kidney damage, as well as alterations in blood chemistry .
Metabolic Pathways
4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it has been found to accumulate in the liver and kidneys, where it exerts its primary effects .
Subcellular Localization
The subcellular localization of 4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Studies have shown that it localizes to the mitochondria and endoplasmic reticulum, where it can influence cellular processes such as energy production and protein synthesis .
特性
IUPAC Name |
4-chloro-2-methyl-6-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N.ClH/c1-4-2-5(9)3-6(7(4)13)8(10,11)12;/h2-3H,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTTVXPHFLKWLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1471141.png)
![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate](/img/structure/B1471142.png)





![Methyl [(2,6-difluoropyridin-3-yl)carbamoyl]formate](/img/structure/B1471149.png)



![Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate](/img/structure/B1471157.png)
![3-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1471160.png)

